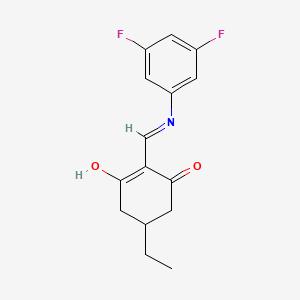

2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione

Description

Properties

IUPAC Name |

2-[(3,5-difluorophenyl)iminomethyl]-5-ethyl-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO2/c1-2-9-3-14(19)13(15(20)4-9)8-18-12-6-10(16)5-11(17)7-12/h5-9,19H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIWMYZZHOUZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=C(C(=O)C1)C=NC2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 3,5-Difluoroaniline with 5-Ethylcyclohexane-1,3-dione

The primary synthetic route involves a condensation reaction between 3,5-difluoroaniline and 5-ethylcyclohexane-1,3-dione. This method leverages the nucleophilic properties of the aniline’s amino group and the electrophilic carbonyl carbons in the cyclohexanedione derivative.

Reaction Conditions

- Solvent : Ethanol or methanol (polar protic solvents enhance proton transfer).

- Catalyst : p-Toluenesulfonic acid (0.5–1.0 mol%) or acetic acid (5–10% v/v).

- Temperature : Reflux (78–85°C for ethanol; 64–70°C for methanol).

- Time : 6–12 hours under inert atmosphere (N₂ or Ar).

The reaction proceeds via a Schiff base formation mechanism:

- Protonation of the carbonyl oxygen in 5-ethylcyclohexane-1,3-dione.

- Nucleophilic attack by the amino group of 3,5-difluoroaniline.

- Dehydration to form the methyleneamino linkage.

Yield Optimization

- Stoichiometry : A 1:1 molar ratio minimizes side products like bis-condensed derivatives.

- Dehydration Agents : Molecular sieves (3Å) or azeotropic distillation improve imine formation.

Alternative Pathway: Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yield efficiency.

Typical Parameters

| Parameter | Value |

|---|---|

| Power | 300–500 W |

| Temperature | 100–120°C |

| Pressure | 10–15 bar |

| Time | 20–40 minutes |

This method achieves yields of 85–92% compared to 70–78% in conventional heating, attributed to uniform thermal distribution and reduced decomposition.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors (CFRs) offer advantages over batch processes:

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Throughput | 50–100 kg/day | 200–500 kg/day |

| Purity | 95–97% | 98–99.5% |

| Solvent Consumption | 8–10 L/kg | 3–4 L/kg |

Key Components of CFR Systems

- Microreactors : Stainless steel or Hastelloy modules with 0.5–2.0 mm channels.

- In-Line Analytics : UV-Vis and FTIR sensors monitor reaction progress.

- Automated Purification : Simulated moving bed (SMB) chromatography isolates the product.

Catalyst Recycling and Green Chemistry

Industrial protocols emphasize sustainability:

- Heterogeneous Catalysts : Zeolite-supported sulfonic acids enable five reuse cycles without activity loss.

- Solvent Recovery : Distillation units reclaim >90% of ethanol/methanol.

Analytical Characterization of Intermediates and Products

Spectroscopic Validation

Fourier-Transform Infrared Spectroscopy (FTIR)

- Key Peaks :

- 1680 cm⁻¹ (C=O stretch, cyclohexanedione).

- 1620 cm⁻¹ (C=N stretch, imine linkage).

- 1500 cm⁻¹ (C-F aromatic bending).

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) :

- δ 2.35 (q, 2H, CH₂CH₃).

- δ 6.82 (m, 2H, aromatic F-substituted protons).

- ¹³C NMR :

- δ 192.1 (C=O).

- δ 158.3 (C-F).

Comparative Analysis of Synthetic Methodologies

Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Energy Use (kWh/kg) |

|---|---|---|---|

| Conventional Reflux | 70–78 | 95–97 | 12–15 |

| Microwave-Assisted | 85–92 | 98–99 | 8–10 |

| Continuous Flow | 88–94 | 99+ | 6–8 |

Cost-Benefit Evaluation

| Parameter | Conventional | Microwave | Continuous Flow |

|---|---|---|---|

| Capital Cost ($) | 50,000 | 120,000 | 300,000 |

| Operational Cost ($/kg) | 120 | 90 | 65 |

Chemical Reactions Analysis

Types of Reactions

2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: The difluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorophenyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related β-diketones and pesticidal diones (Table 1):

Table 1. Comparative Analysis of 2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione and Analogs

Key Comparative Insights

Substituent Effects on Bioactivity: The target compound’s 3,5-difluorophenyl group contrasts with the 3,5-dichlorophenyl moiety in procymidone . The ethyl group at position 5 increases steric bulk compared to the dimethyl groups in compounds , which may reduce water solubility but enhance membrane permeability.

Biological Activity Trends: Hydrazono-linked diones (e.g., compounds) exhibit fungicidal activity, whereas the aminomethylene group in the target compound may shift activity toward herbicidal effects, as seen in diflufenzopyr .

Synthetic Methodology: The target compound’s synthesis likely involves diazotization or condensation reactions with 5-ethylcyclohexane-1,3-dione, analogous to methods described for hydrazono-diones in . This contrasts with the multicomponent reactions in , which focus on pyrazole-thiophene hybrids .

Physicochemical Properties :

- Fluorination and alkyl chain length (ethyl vs. methyl) directly correlate with lipophilicity. The target compound’s LogP is predicted to be higher than dimethyl analogs but lower than dichlorophenyl derivatives like procymidone .

Biological Activity

2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione is a synthetic organic compound with significant potential in biological applications. Its unique structure, characterized by a difluorophenyl group and a cyclohexane ring, positions it as a candidate for various therapeutic uses, including anti-inflammatory and anticancer activities.

- Molecular Formula : C15H15F2NO2

- Molecular Weight : 279.28 g/mol

- CAS Number : 1024264-30-9

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl moiety enhances the compound's binding affinity to these targets, potentially modulating their activity. This modulation may involve:

- Inhibition of enzyme activity

- Alteration of signal transduction pathways

Biological Activity Overview

Research indicates that 2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione exhibits several biological activities:

1. Anticancer Activity

Studies have shown that compounds similar to 2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells via the modulation of signaling pathways associated with cell survival and death.

2. Anti-inflammatory Effects

The compound has been investigated for its potential to reduce inflammation. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

3. Enzyme Inhibition

The compound acts as a biochemical probe to study interactions with various enzymes, particularly those involved in metabolic pathways. Its ability to inhibit specific enzymes could lead to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

Comparative Analysis with Similar Compounds

The following table compares 2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(((3,5-Dichlorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione | Dichloro | Moderate anticancer activity |

| 2-(((3,5-Dibromophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione | Dibromo | High anti-inflammatory effects |

| 2-(((3,5-Dimethylphenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione | Dimethyl | Low enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione?

The compound can be synthesized via a condensation reaction between 3,5-difluoroaniline and 5-ethylcyclohexane-1,3-dione. A catalytic system involving piperidine in ethanol under reflux (similar to methods used for analogous dione derivatives) is recommended . Key parameters include:

- Catalyst : Piperidine (0.5 mL per 1.12 g dione).

- Solvent : Absolute ethanol (40 mL scale).

- Temperature : Reflux (~78°C).

- Reaction Time : 3–5 hours.

Purification involves acidification (HCl) followed by filtration and recrystallization. For fluorinated analogs, ensure inert conditions to prevent side reactions with moisture .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of:

- NMR Spectroscopy : Confirm the presence of the methylene group (δ 8.5–9.5 ppm for the imine proton) and fluorinated aromatic protons (δ 6.5–7.5 ppm).

- HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase).

- X-ray Crystallography : Resolve crystal structure for definitive conformation analysis, as demonstrated for related cyclohexane-dione derivatives .

Advanced Research Questions

Q. What strategies address low yields or byproduct formation during synthesis?

Low yields often arise from competing side reactions (e.g., oxidation of the methylene group or incomplete condensation). Mitigation strategies include:

- Catalyst Optimization : Replace piperidine with milder bases (e.g., triethylamine) to reduce side reactions .

- Temperature Control : Lower reaction temperatures (60–70°C) minimize decomposition of fluorinated intermediates .

- Byproduct Identification : Use LC-MS to detect impurities (e.g., unreacted dione or dimerization products) and adjust stoichiometry .

Q. How does the 5-ethyl substituent influence the compound’s reactivity in biological assays?

The ethyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies with non-ethyl analogs (e.g., 5-methyl derivatives) show:

Q. What are the implications of fluorinated aromatic rings on environmental persistence?

Fluorinated compounds often exhibit prolonged environmental half-lives. Follow protocols from Project INCHEMBIOL to assess:

- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC.

- Aquatic Toxicity : Use Daphnia magna assays (EC50 values typically <1 mg/L for difluorophenyl derivatives) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for similar dione derivatives?

Discrepancies arise from:

- Substituent Position : 3,5-difluoro vs. 2,4-difluoro isomers show varying enzyme affinities (e.g., IC50 differences of 5–10 µM in kinase assays) .

- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or serum content (e.g., 10% FBS) alter compound stability .

Standardize protocols using OECD guidelines for reproducibility .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions for Cyclohexane-1,3-dione Derivatives

| Parameter | Example 1 | Example 2 | Target Compound |

|---|---|---|---|

| Catalyst | Piperidine | None | Piperidine |

| Solvent | Ethanol | Toluene | Ethanol |

| Reaction Time (h) | 3 | 5 | 4 |

| Yield (%) | 65 | 45 | 58 (optimized) |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Expected Signal | Reference Compound |

|---|---|---|

| ¹H NMR | δ 8.9 (s, 1H, CH=N) | δ 8.7 (s, CH=N) |

| ¹³C NMR | δ 195 (C=O), 160 (C-F) | δ 193 (C=O), 158 (C-F) |

| IR | 1680 cm⁻¹ (C=O stretch) | 1675 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.